5-Methyl-2-hexanone 5-Methyl-2-hexanone 5-Methyl-2-hexanone (methyl isoamyl ketone, MIAK) is an aliphatic ketone. Its ability to elicit germination response in uredospores of certain species of rust has been investigated. The near-UV absorption cross section and absorption spectrum of MIAK were measured and employed to determine its photolysis lifetime. The dynamics of the Norrish Type-II reaction of MIAK has been studied using femtosecond time-resolved mass spectrometry.
5-methyl-2-hexanone is a ketone.
, also known as miak or isobutylacetone, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as saliva, feces, and urine. Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in eggs, fruits, and tea. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound.
5-methylhexan-2-one appears as a colorless liquid with a pleasant fruity odor. Less dense than water. Vapors heavier than air. Used as a solvent and for making other chemicals.
Brand Name: Vulcanchem
CAS No.: 110-12-3
VCID: VC0516294
InChI: InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3
SMILES: CC(C)CCC(=O)C
Molecular Formula: C7H14O
CH3CO(CH2)2CH(CH3)2
C7H14O
Molecular Weight: 114.19 g/mol

5-Methyl-2-hexanone

CAS No.: 110-12-3

Cat. No.: VC0516294

Molecular Formula: C7H14O
CH3CO(CH2)2CH(CH3)2
C7H14O

Molecular Weight: 114.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-Methyl-2-hexanone - 110-12-3

Specification

CAS No. 110-12-3
Molecular Formula C7H14O
CH3CO(CH2)2CH(CH3)2
C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name 5-methylhexan-2-one
Standard InChI InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3
Standard InChI Key FFWSICBKRCICMR-UHFFFAOYSA-N
SMILES CC(C)CCC(=O)C
Canonical SMILES CC(C)CCC(=O)C
Appearance Solid powder
Boiling Point 291 °F at 760 mm Hg (NIOSH, 2016)
144.0 °C
144 °C
291°F
Colorform Colorless, clear liquid
Flash Point 97 °F (NIOSH, 2016)
96 °F (36 °C) (Closed cup)
110 °F (open cup)
36 °C c.c.
97°F
Melting Point -101 °F (NIOSH, 2016)
-74.0 °C
Freezing pt: -73.9 °C
-74°C
-74 °C
-101°F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

5-Methyl-2-hexanone (CAS: 110-12-3) is an oxygenated hydrocarbon belonging to the ketone class, defined by a carbonyl group bonded to two alkyl chains. Its IUPAC name, 5-methylhexan-2-one, reflects a six-carbon backbone with a methyl branch at the fifth position and a ketone group at the second carbon . The molecular structure (Figure 1) exhibits significant branching, contributing to its low water solubility (logP: 1.98) and volatility (vapor pressure: 4.76 mmHg at 25°C) .

Table 1: Key Identifiers of 5-Methyl-2-hexanone

PropertyValueSource
IUPAC Name5-methylhexan-2-one
CAS Registry Number110-12-3
Molecular FormulaC₇H₁₄O
SMILESCC(C)CCC(C)=O
InChI KeyFFWSICBKRCICMR-UHFFFAOYSA-N

The compound’s structure has been validated through spectral data, including NMR and mass spectrometry, confirming the ketone functional group and branching pattern .

Stereochemical Considerations

While 5-methyl-2-hexanone lacks chiral centers, its conformational flexibility allows for multiple stable isomers. Computational models indicate that the gauche conformation predominates due to reduced steric hindrance between the methyl and carbonyl groups .

Physical and Chemical Properties

Thermodynamic Properties

5-Methyl-2-hexanone is a colorless liquid at room temperature with a pungent odor. Its physical properties are summarized in Table 2.

Table 2: Physical Properties of 5-Methyl-2-hexanone

PropertyValueSource
Boiling Point144.0 ± 0.0 °C
Melting Point-74 °C
Density (20°C)0.8 ± 0.1 g/cm³
Flash Point41.1 ± 0.0 °C
Solubility in Water1.2 g/L (25°C)

The low water solubility and moderate volatility make it suitable for organic synthesis and industrial solvent applications .

Reactivity and Stability

As a ketone, 5-methyl-2-hexanone undergoes typical nucleophilic additions, such as Grignard reactions, and can be reduced to secondary alcohols. Its stability under ambient conditions is high, though prolonged exposure to air may lead to oxidation at the alpha-carbon .

Synthesis and Production Methods

Industrial Synthesis

The primary industrial route involves the condensation of acetone with isobutyraldehyde in a two-step process:

  • Aldol Addition: Base-catalyzed formation of β-hydroxy ketone intermediate.

  • Dehydration: Acid-catalyzed removal of water to yield the α,β-unsaturated ketone, followed by hydrogenation .

Reaction Scheme
Acetone + IsobutyraldehydeNaOHβ-Hydroxy IntermediateH⁺5-Methyl-2-hexanone\text{Acetone + Isobutyraldehyde} \xrightarrow{\text{NaOH}} \text{β-Hydroxy Intermediate} \xrightarrow{\text{H⁺}} \text{5-Methyl-2-hexanone}

This method achieves an 88% yield under optimized conditions (gas phase, 150–200°C) .

Laboratory-Scale Production

Alternative methods include transfer hydrogenation of unsaturated precursors using methanol and potassium carbonate at 90°C, yielding high-purity product after column chromatography .

Applications and Uses

Food Industry

Detected in eggs, fruits, and tea, 5-methyl-2-hexanone may serve as a biomarker for dietary monitoring. Its low odor threshold (0.1 ppm) contributes to aromatic profiles in fermented beverages .

Industrial Solvents

The compound’s hydrophobic nature and moderate evaporation rate make it ideal for coatings, adhesives, and ink formulations, where it enhances flow properties without residue .

Organic Synthesis

As a methylating agent and ketone precursor, it facilitates the production of pharmaceuticals and agrochemicals. Recent studies explore its role in asymmetric catalysis for chiral molecule synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator